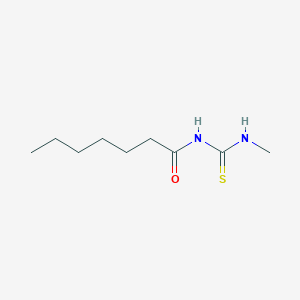![molecular formula C21H25NO4 B13987875 Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987875.png)
Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a biphenyl moiety, and an aminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the biphenyl moiety. The reaction conditions often include the use of organic solvents, such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step. The biphenyl group can be introduced through a Suzuki coupling reaction, which requires a palladium catalyst and a boronic acid derivative of biphenyl .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amino acids or esters.
Wissenschaftliche Forschungsanwendungen
Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein engineering and peptide synthesis.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the aminomethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-(s)-3-phenyl-2-(aminomethyl)propanoic acid: Lacks the biphenyl moiety, making it less hydrophobic.
Boc-(s)-3-(4-methylphenyl)-2-(aminomethyl)propanoic acid: Contains a methyl group on the phenyl ring, altering its steric and electronic properties.
Uniqueness
Boc-(s)-3-([1,1’-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid is unique due to the presence of the biphenyl moiety, which enhances its hydrophobicity and potential for π-π interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Eigenschaften
Molekularformel |
C21H25NO4 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-14-18(19(23)24)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 |
InChI-Schlüssel |
DIYJETFRZDVSGV-SFHVURJKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



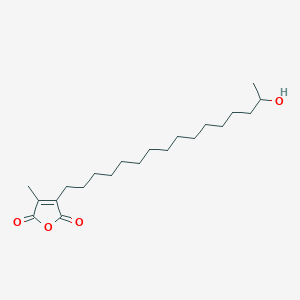
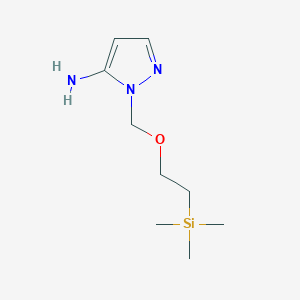
![Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate](/img/structure/B13987803.png)
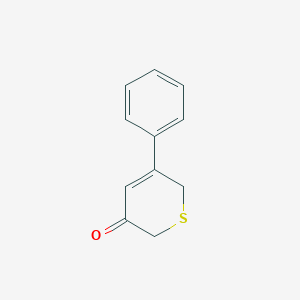
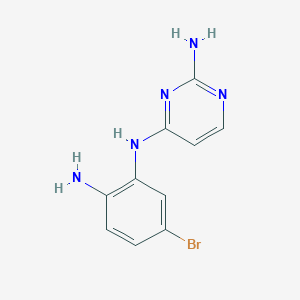


![Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13987833.png)
![4-(4-Bromophenyl)-1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13987841.png)

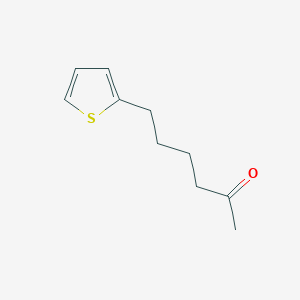
![N-[(4-Phenyl-4-piperidinyl)methyl]acetamide](/img/structure/B13987865.png)
